4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Formation of Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of Benzamide Group: The benzamide group is introduced through a coupling reaction with the imidazole derivative.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where the appropriate methoxyphenyl precursor is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced benzamide derivatives .
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzamide group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(imidazol-1-ylmethyl)-N-[1-(2-hydroxyphenyl)ethyl]benzamide
- 4-(imidazol-1-ylmethyl)-N-[1-(2-chlorophenyl)ethyl]benzamide
- 4-(imidazol-1-ylmethyl)-N-[1-(2-nitrophenyl)ethyl]benzamide
Uniqueness
4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(18-5-3-4-6-19(18)25-2)22-20(24)17-9-7-16(8-10-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQGZUNOYYNPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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